molecular formula C13H12FNO2 B144098 2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione CAS No. 223761-83-9

2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione

Cat. No. B144098
CAS RN: 223761-83-9
M. Wt: 233.24 g/mol
InChI Key: CBVCQKFZRIJARM-QWRGUYRKSA-N
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Description

“2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione” are characterized by its molecular weight of 233.24 and its molecular formula of C13H12FNO2 . More specific properties such as melting point, boiling point, or solubility were not found in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

Isoindole-1,3-dione derivatives have been synthesized through various methodologies, highlighting the chemical versatility and potential for functionalization of these compounds. For instance, novel polysubstituted isoindole-1,3-dione analogues have been prepared, showcasing diverse synthetic routes and structural determinations via X-ray diffraction analysis (Tan et al., 2014). Similarly, innovative syntheses of isoindoline-1,3-dione compounds have been reported, alongside investigations into their optical properties, such as optical band gap and refractive index (Tan et al., 2018).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives are explored for their potential anticancer activities, with studies revealing that substituents attached to the isoindole-1,3(2H)-dione core can significantly influence cytotoxic effects on cancer cells. Investigations into structure-activity relationships and molecular modelling studies have provided insights into the anticancer mechanisms and efficacy of these compounds (Tan et al., 2020).

Xanthine Oxidase Inhibition

Research has also been conducted on the xanthine oxidase inhibitory properties of isoindole-1,3-dione derivatives, indicating their potential application in managing conditions such as gout or hyperuricemia. Molecular docking studies have been utilized to elucidate the interaction mechanisms of these inhibitors with the enzyme, suggesting that certain derivatives may exhibit significant inhibitory activity (Gunduğdu et al., 2020).

Neuroprotective and Anticonvulsant Effects

Isoindole-1,3-dione derivatives have been evaluated for their anticonvulsant activities, highlighting the potential therapeutic applications in neurological disorders. The synthesis of functionalized pyrimidinones with isoindole-1,3-dione and their subsequent in vivo screening for anticonvulsant properties exemplify the pharmacological relevance of these compounds (Sharma et al., 2016).

properties

IUPAC Name

2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVCQKFZRIJARM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)F)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione

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